molecular formula C8H5Br3O2 B1516181 Methyl 3,4,5-tribromobenzoate

Methyl 3,4,5-tribromobenzoate

Cat. No.: B1516181
M. Wt: 372.84 g/mol
InChI Key: ASKLCTHHZSTBBJ-UHFFFAOYSA-N
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Description

Methyl 3,4,5-tribromobenzoate is a brominated aromatic ester derived from benzoic acid, featuring bromine substituents at the 3rd, 4th, and 5th positions of the benzene ring. This symmetric substitution pattern imparts unique electronic and steric properties, distinguishing it from mono- or di-substituted analogs. Brominated benzoates are widely utilized in organic synthesis, agrochemicals, and materials science due to their stability and reactivity.

Properties

Molecular Formula

C8H5Br3O2

Molecular Weight

372.84 g/mol

IUPAC Name

methyl 3,4,5-tribromobenzoate

InChI

InChI=1S/C8H5Br3O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3

InChI Key

ASKLCTHHZSTBBJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substitution Patterns and Structural Complexity

  • Methyl 3,4,5-Tribromobenzoate vs. Triazine-Containing Analogs: Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate () incorporates a triazine core, which introduces additional functional groups (e.g., methoxy, formyl) and increases structural complexity.

Halogen-Type Comparisons

  • Bromine vs. Fluorine :
    Methyl 3-methoxy-2,4,5-trifluorobenzoate () demonstrates how fluorine’s high electronegativity and small atomic size reduce steric hindrance and increase polarity compared to bromine. For instance, the trifluoro derivative has a molecular weight of 220.145 g/mol and XLogP3 (lipophilicity) of 1.8, whereas tribromobenzoate’s higher molecular weight (~406 g/mol) and larger bromine atoms would result in greater lipophilicity (estimated XLogP3 > 3) and lower solubility in polar solvents .
  • Bromine vs. Iodine :
    2,3,5-Triiodobenzoic acid () highlights iodine’s larger atomic radius and weaker electronegativity, which may enhance radiative properties (e.g., in X-ray contrast agents) but reduce stability in comparison to brominated analogs .

Ester Group Variations

  • Methyl vs. Ethyl Esters :
    Ethametsulfuron methyl ester () and similar pesticidal esters demonstrate that methyl esters generally exhibit faster hydrolysis rates and lower environmental persistence compared to bulkier alkyl esters. This compound’s smaller ester group may similarly influence its degradation profile in agrochemical applications .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Halogenated Benzoates

Compound Molecular Weight (g/mol) Halogen Substituents XLogP3 (Estimated) Key Applications
This compound ~406 3 Br >3 Synthesis intermediate
Methyl 3-methoxy-2,4,5-trifluorobenzoate 220.145 3 F 1.8 Pharmaceutical intermediate
2,3,5-Triiodobenzoic acid 469.81 3 I ~2.5 Radiographic agents

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